molecular formula C16H17NO2 B132753 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS No. 114393-97-4

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Cat. No. B132753
M. Wt: 255.31 g/mol
InChI Key: NTSWGSRJHHXHBB-UHFFFAOYSA-N
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Description

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound features a benzaldehyde group attached to an ethoxy chain, which is further connected to a 5-ethylpyridin-2-yl group. This structure has been analyzed using various spectroscopic techniques and theoretical calculations to understand its molecular structure, reactivity, and physical and chemical properties .

Synthesis Analysis

The synthesis of related compounds has been described in the literature, providing insights into potential synthetic routes for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. For instance, a method for synthesizing a key intermediate for Rosiglitazone, which bears structural similarities, involves the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde . This suggests that a similar approach could be employed for the synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, with modifications to incorporate the ethyl group on the pyridine ring.

Molecular Structure Analysis

The molecular structure and vibrational wave numbers of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde oxime, a derivative of the title compound, have been reported. Theoretical predictions of geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data. Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the molecular structure of the parent compound .

Chemical Reactions Analysis

The reactivity of the compound has been investigated through Density Functional Theory (DFT) calculations and molecular dynamics simulations. These studies have explored the reactive properties, including autoxidation and degradation, by calculating bond dissociation energies. Additionally, molecular docking studies suggest that derivatives of this compound could serve as lead compounds for developing new anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various techniques. For example, the liquid crystalline behavior of a series of compounds with a similar core structure was investigated, revealing that the phase behavior is influenced by the length of the alkoxy chain . Optical studies indicate that these compounds are luminescent, and electrochemical studies provide information on their band gaps and energy levels . These findings can be extrapolated to infer the properties of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, such as its potential luminescence and electronic properties.

Scientific Research Applications

Antimicrobial Studies

A series of novel compounds derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde were synthesized and evaluated for antimicrobial activity. Some compounds exhibited potent to moderate antimicrobial activity against bacteria and fungi, with minimum inhibitory concentrations ranging from 8-26 microg ml(-1) against bacteria and 8-24 microg ml(-1) against fungi, indicating potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Pharmacological Evaluation

New pyridine analogs were synthesized from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde and screened for inhibitory activity against different gram-positive and gram-negative bacteria. Many of these compounds showed better inhibitory activity compared to standard drugs, suggesting their potential in pharmacological applications (Patel & Patel, 2012).

Spectroscopic Characterization and Reactive Properties

The compound was characterized using spectroscopic methods, revealing details about its molecular structure and vibrational wave numbers. Theoretical calculations, including DFT and molecular dynamics simulations, were conducted to understand its reactive properties, including interactions with water molecules. This comprehensive analysis provides insights into the compound’s potential as a lead compound for new anti-cancerous drugs (Jalaja et al., 2017).

Antitubercular Activity

Compounds derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde were tested for antitubercular activity. Some of these compounds exhibited significant activity against M. tuberculosis, indicating their potential use in developing treatments for tuberculosis (Patel, Patel, Shaikh, & Rajani, 2014).

Antimicrobial Screening of Azetidin-2-ones

A new series of azetidinones derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde demonstrated effective antibacterial and antifungal activities, with some compounds being more effective than standard drugs (Patel, Patel, Shaikh, & Rajani, 2014).

Fluorescent Chemosensors for pH

The compound was used in the development of fluorescent chemosensors for pH, enabling the discrimination between normal cells and cancer cells based on pH levels. This application is significant in medical diagnostics and research (Dhawa et al., 2020).

properties

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSWGSRJHHXHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432298
Record name 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

CAS RN

114393-97-4
Record name 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114393-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]
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Synthesis routes and methods I

Procedure details

To a mixed solution of 5-ethyl-2-pyridine ethanol (6.0 kg), benzyltributylammonium chloride (6.2 kg of 50% aqueous solution), 1,2-dichloroethane (30 l) and p-toluenesulfonylchloride (9.2 kg) was added dropwise 8N aqueous solution (10 l) of sodium hydroxide at 25° C. After the solution was stirred at 22±3° C. for 4 hours, p-hydroxybenzaldehyde (5.9 kg) and 3N solution (16 l) of sodium hydroxide, were added, and the mixed solution was stirred at 57±3° C. for 15 hours. After the solution was cooled, water (70 l) was added. The aqueous layer was separated and subjected to extraction with 1,2-dichloroethane (20 l). The organic layers were combined and the combined layer was washed three times with 0.1N aqueous solution of sodium hydroxide and three times with water (30 l). The organic layer was concentrated at not higher than 45° C. under a reduced pressure, whereby 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was obtained as an oil. Quantitative analysis by HPLC (high performance liquid chromatography) showed that 5.98 kg (59.0%) of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was included in this crude product.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 kg
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
5.9 kg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
16 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium hydroxide (5 g) in water (30 ml), were added methylene chloride (100 ml), 5-ethyl-2-pyridineethanol (15 g) and benzyltributylammonium chloride (50% aqueous solution, 6 g), p-toluenesulfonyl chloride (23 g), and the mixture was stirred at room temperature for 2 hours. To the reaction mixture were added p-hydroxybenzaldehyde (12 g), water (100 ml) and sodium hydroxide (8 g) and the mixture was stirred at 40°-50° C. for 12 hours. The reaction mixture was separated into two phases and the methylene chloride layer was dried (MgSO4) and concentrated to give 28.6 g of crude 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil. This oil was purified by silica gel chromatography to give 15.8 g (62%) of pure 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10 g of 5-ethyl-2-pyridine ethanol, 10.2 ml triethylamine and 75 ml toluene are added to the round bottom assembly at ambient temperature. Thereafter 6.16 ml methane sulfonyl chloride are added via dropping funnel in 1 hour. The reaction mixture is stirred at ambient temperature for 1 hour and then washed with water. To the toluene layer are added 22.6 ml PEG200, 13.6 g potassium carbonate and 12 g 4-hydroxy benzaldehyde and the reaction mixture stirred for 4 hours at 80° C. The reaction mixture is cooled to ambient temperature and washed with 1 N alkali followed by water. Toluene is distilled off to obtain 4[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil to which are added methanol, pyrrolidine followed by 2,4-thiazolidinedione. The reaction mixture is stirred at 50° C. for 6 hours and then cooled to 10° C. Stirring is continued at 10° C. for 2 hours and the mixture filtered to obtain 5-[4[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methenyl-2,4-thiazolidinedione. The wet cake is washed with Methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
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4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
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4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
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4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Citations

For This Compound
50
Citations
SL Gaonkar, KML Rai, B Prabhuswamy - European journal of medicinal …, 2006 - Elsevier
A series of novel 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles were synthesized by the oxidative cyclisation of hydrazones derived from 4-[2-(5-ethylpyridin…
Number of citations: 238 www.sciencedirect.com
K Jalaja, YS Mary, CY Panicker, S Armaković… - Journal of Molecular …, 2017 - Elsevier
The molecular structure, vibrational wave numbers, NLO, NBO, MEP and HOMO, LUMO analysis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime were reported. The …
Number of citations: 25 www.sciencedirect.com
SL Gaonkar, HS Yathirajan… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C16H18N2O2, is a key intermediate for the synthesis of biologically active novel heterocycles, eg isoxazolines and isoxazoles. Geometric parameters of the …
Number of citations: 3 scripts.iucr.org
NB Patel, HR Patel, FM Shaikh… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A new series of azetidinones is described in this paper; Schiff base (4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l, 4m, 4n, 4o) were synthesized from 4‐[2‐(5‐ethylpyridin‐2‐yl)ethoxy]…
Number of citations: 1 onlinelibrary.wiley.com
NB Patel, HR Patel - Arkivoc, 2009 - academia.edu
A novel series of chalcones and pyrimidines is described. A series of 1-(substituted phenyl)-3-{4-[2-(5-ethyl-2-pyridyl) ethoxy] phenyl}-2-propan-1-ones 4a-o, 4-(substituted phenyl)-6-{4-[…
Number of citations: 14 www.academia.edu
NB Patel, HR Patel, FM Shaikh, D Rajani - Medicinal Chemistry Research, 2014 - Springer
New thiazolidinones 5a–o were prepared from Schiff base 4a–o and thioglycolic acid in the presence of ZnCl 2 from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. The structures of the …
Number of citations: 32 link.springer.com
NB Patel, HR Patel - Indian journal of pharmaceutical sciences, 2010 - ncbi.nlm.nih.gov
A novel series of chalcones, pyrimidines and imidazolinone is described; chalcones (4a-o) were prepared from the lead molecule 4-[2-(5-ethylpyridin-2-yl) ethoxy] benzaldehyde. …
Number of citations: 17 www.ncbi.nlm.nih.gov
M Kayalvizhi, G Vasuki, K Ramamurthi… - Journal of Structural …, 2013 - Springer
The title compound C 24 H 22 ClNO 2 belongs to the orthorhombic system, space group Pca2 1 with a = 12.1771(10) Å, b = 4.9305(4) Å, c = 34.419(3) Å, α = β = γ = 90, V = 2066.5(3) Å …
Number of citations: 7 link.springer.com
NB Patel, HR Patel - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
A new series of chalcones, pyrimidines, and imidazolinone is described; chalcones (4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l, 4m, 4n, 4o) were prepared from the lead 4‐[2‐(5‐…
Number of citations: 9 onlinelibrary.wiley.com
FM Shaikh, D Rajani - researchgate.net
New thiazolidinones 5a–o were prepared from Schiff base 4a–o and thioglycolic acid in the presence of ZnCl2 from 4-[2-(5-ethylpyridin-2-yl) ethoxy] benzaldehyde. The structures of the …
Number of citations: 2 www.researchgate.net

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